molecular formula C20H17ClF3N5OS B2560790 N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenecarboxamide CAS No. 478262-16-7

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenecarboxamide

Cat. No.: B2560790
CAS No.: 478262-16-7
M. Wt: 467.9
InChI Key: OLNIREFBZLTQIT-UHFFFAOYSA-N
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Description

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C20H17ClF3N5OS and its molecular weight is 467.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation as Anticancer Agents

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenecarboxamide and its derivatives have been synthesized and evaluated for their antibacterial and anticancer activities. These compounds have shown a range of activities against tumor cell lines, highlighting their potential as therapeutic agents in cancer treatment. The detailed synthesis procedures and the evaluation of their activities provide a basis for further research in the development of new anticancer drugs (Bondock & Gieman, 2015).

Potential Antipsychotic Applications

Research has identified heterocyclic analogues of this compound as potential antipsychotic agents. These analogues have been evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and for their ability to antagonize certain behavioral effects in mice. This indicates a promising avenue for the development of new treatments for psychiatric disorders, with some derivatives showing significant in vivo activity comparable to existing medications (Norman et al., 1996).

Lewis Basic Catalysis

The compound has also been studied for its application in Lewis basic catalysis, specifically in the hydrosilylation of N-aryl imines with trichlorosilane. This research demonstrates the compound's potential as a highly enantioselective Lewis base catalyst, providing high yields and enantioselectivities for a broad range of substrates. Such findings have significant implications for the synthesis of asymmetric compounds in organic chemistry (Wang et al., 2006).

Anti-Inflammatory and Analgesic Agents

Further research has led to the synthesis of novel compounds derived from this chemical structure, showcasing significant anti-inflammatory and analgesic activities. These compounds have been identified as potent inhibitors of cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), exhibiting considerable analgesic and anti-inflammatory effects in various models. This suggests their potential utility in developing new anti-inflammatory and analgesic medications (Abu‐Hashem et al., 2020).

Interaction with CB1 Cannabinoid Receptor

The interaction of similar compounds with the CB1 cannabinoid receptor has been studied, offering insights into their potential as antagonists for the receptor. This research contributes to the understanding of receptor-ligand interactions and the development of cannabinoid receptor antagonists, which could have therapeutic applications in treating disorders related to cannabinoid systems (Shim et al., 2002).

Properties

IUPAC Name

N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N5OS/c21-14-11-13(20(22,23)24)12-26-17(14)28-6-8-29(9-7-28)18-15(3-1-5-25-18)27-19(30)16-4-2-10-31-16/h1-5,10-12H,6-9H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNIREFBZLTQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)NC(=O)C3=CC=CS3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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